

Application Notes and Protocols for 4-bromo-N,3-dimethylbenzenesulfonamide

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Compound of Interest

Compound Name: 4-bromo-N,3-dimethylbenzenesulfonamide

Cat. No.: B157639

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Abstract

These application notes provide a theoretical framework and proposed experimental protocols for the investigation of **4-bromo-N,3-dimethylbenzenesulfonamide** (CAS No. 923148-87-2). Due to a lack of specific published data on the biological activity of this compound, this document outlines potential applications and detailed methodologies based on the known activities of structurally related sulfonamides. The protocols described herein are intended to serve as a starting point for researchers and drug development professionals interested in exploring the pharmacological potential of this molecule.

Potential Applications

The sulfonamide moiety is a well-established pharmacophore present in a wide range of therapeutic agents. Based on the activities of analogous compounds, **4-bromo-N,3-dimethylbenzenesulfonamide** is a candidate for investigation in the following areas:

- **Enzyme Inhibition:** Sulfonamides are classic inhibitors of various enzymes, most notably carbonic anhydrases.[1][2] They have also been investigated as inhibitors of kinases, succinate dehydrogenase, and bacterial enzymes like dihydropteroate synthase (DHPS).[3][4] Screening against a panel of such enzymes could reveal specific inhibitory activity.

- Antimicrobial Activity: The foundational use of sulfa drugs was as antibacterial agents that inhibit folate synthesis.[1][5] Therefore, assessing the antibacterial and antifungal properties of this compound is a logical starting point.

Proposed Experimental Protocols

The following protocols are detailed, step-by-step guides for initial screening and characterization of **4-bromo-N,3-dimethylbenzenesulfonamide**.

Protocol 1: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the title compound against human carbonic anhydrase II (hCA II), a well-characterized isoform.

Materials:

- **4-bromo-N,3-dimethylbenzenesulfonamide**
- Recombinant human carbonic anhydrase II (hCA II)
- 4-Nitrophenyl acetate (NPA)
- HEPES buffer (25 mM, pH 7.4)
- Dimethyl sulfoxide (DMSO)
- Acetazolamide (positive control)
- 96-well microplates
- Microplate reader

Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of **4-bromo-N,3-dimethylbenzenesulfonamide** in DMSO. Create a series of dilutions in HEPES buffer to achieve final assay concentrations ranging from 1 nM to 100 μ M. Prepare similar dilutions for Acetazolamide.

- Enzyme Preparation: Dilute hCA II in HEPES buffer to a final concentration of 2 nM.
- Assay Setup: In a 96-well plate, add the following to each well:
 - 140 μ L of HEPES buffer
 - 20 μ L of the test compound dilution (or Acetazolamide/vehicle control)
 - 20 μ L of hCA II solution
- Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
- Reaction Initiation: Add 20 μ L of 10 mM NPA (dissolved in acetonitrile) to each well to start the reaction. The final volume will be 200 μ L.
- Measurement: Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NPA hydrolysis to 4-nitrophenol is proportional to the enzyme activity.
- Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the vehicle control (0% inhibition) and a control with no enzyme (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the minimum concentration of the compound that inhibits the visible growth of selected bacterial strains.

Materials:

- **4-bromo-N,3-dimethylbenzenesulfonamide**
- Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- Ciprofloxacin (positive control)
- DMSO
- Sterile 96-well microplates
- Spectrophotometer or microplate reader

Procedure:

- **Compound Preparation:** Prepare a 1 mg/mL stock solution of **4-bromo-N,3-dimethylbenzenesulfonamide** in DMSO.
- **Bacterial Inoculum Preparation:** Culture bacteria overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the assay wells.
- **Serial Dilution:** In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in CAMHB. Typically, 100 μ L of broth is added to each well, followed by 100 μ L of the compound to the first well, and then serially diluted across the plate. This will result in concentrations ranging, for example, from 256 μ g/mL to 0.5 μ g/mL.
- **Inoculation:** Add 100 μ L of the prepared bacterial inoculum to each well containing the compound dilutions.
- **Controls:** Include the following controls on each plate:
 - **Positive Control:** A serial dilution of Ciprofloxacin.
 - **Negative Control (Growth Control):** Wells containing CAMHB and bacterial inoculum only.
 - **Sterility Control:** Wells containing CAMHB only.
- **Incubation:** Cover the plate and incubate at 37°C for 18-24 hours.
- **MIC Determination:** After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The results can also be read by measuring the optical density at 600 nm (OD600).

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, tabular formats. The following are illustrative examples.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

Compound	Target Enzyme	IC50 (nM) [95% CI]
4-bromo-N,3-dimethylbenzenesulfonamide	hCA II	150.5 [135.2 - 167.8]
	hCA IX	45.2 [40.1 - 51.0]
Acetazolamide (Control)	hCA II	12.1 [10.9 - 13.4]

| | hCA IX | 25.0 [22.5 - 27.8] |

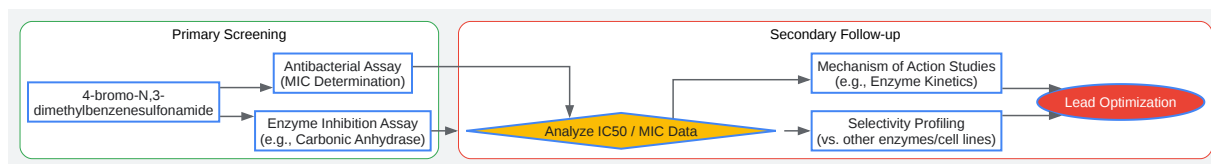
Table 2: Hypothetical Antibacterial Activity (MIC)

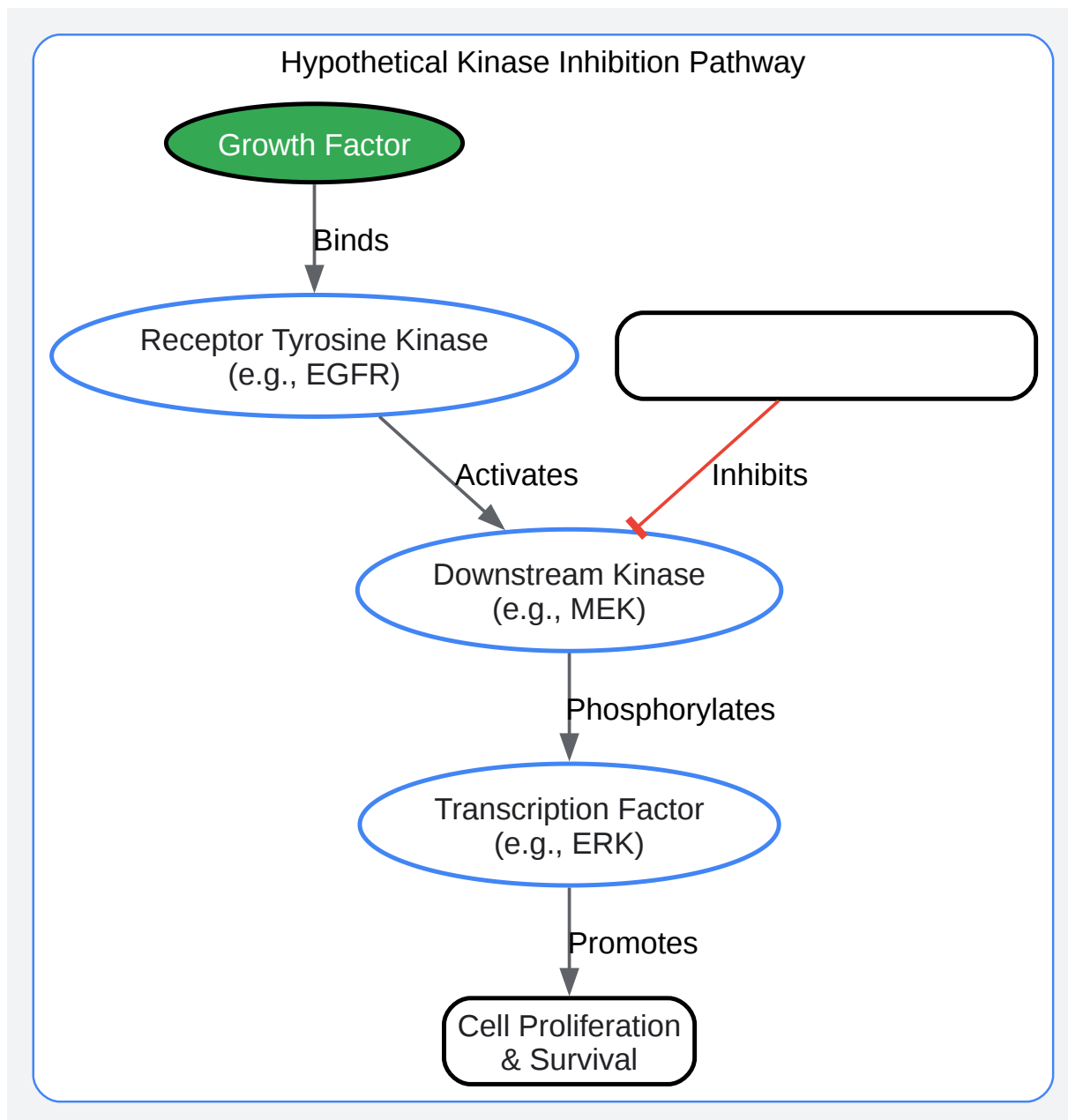
Compound	E. coli MIC (µg/mL)	S. aureus MIC (µg/mL)
4-bromo-N,3-dimethylbenzenesulfonamide	>256	64

| Ciprofloxacin (Control) | 0.015 | 0.25 |

Visualizations

Diagrams created using Graphviz can illustrate experimental workflows and hypothetical mechanisms of action.





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